(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
“(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C3H7ClN4 . It is used as a reactant in the preparation of peptidomimetics as granzyme B inhibitors for the treatment of autoimmune, inflammatory and related diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . These studies provide detailed information about the synthesis process, including the use of NMR spectroscopy for structural confirmation.Molecular Structure Analysis
The molecular structure of “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be determined using various spectroscopic techniques . The InChI code for this compound is 1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H .Chemical Reactions Analysis
The chemical reactions involving “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be analyzed using various techniques . For example, NMR spectroscopy can be used to analyze the chemical shifts of the compound, providing insights into its reactivity.Physical And Chemical Properties Analysis
“(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 185.06 . More detailed physical and chemical properties can be determined using various analytical techniques.Scientific Research Applications
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Anticancer Agents
- Field: Medicinal Chemistry
- Application: A study reported the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
- Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
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Antifungal Agents
- Field: Medicinal Chemistry
- Application: New compounds were synthesized to assess their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
- Method: Molecular docking studies were performed .
- Results: The results of these studies were not provided in the search results .
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Antibacterial Agents
- Field: Medicinal Chemistry
- Application: Triazole derivatives have been used in the development of new antibacterial agents to fight multidrug-resistant pathogens .
- Method: Hybrid molecules are designed by substituting different pharmacophores into one structure, leading to compounds with increased antimicrobial activity .
- Results: The specific results were not provided in the search results .
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Antiviral Agents
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Environmental Monitoring
- Field: Environmental Science
- Application: Triazole derivatives, such as 1-methyl-1H-1,2,4-triazole, have been used as markers of hydrazine exposure in plants .
- Method: Garden cress (Lepidium sativum L.) and zucchini (Cucurbita pepo L.) were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
- Results: Among the detected 1,1-dimethylhydrazine transformation products in plant tissues, 1-methyl-1H-1,2,4-triazole had the highest intensity and reproducibility .
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Materials Science
Safety And Hazards
Future Directions
The future directions for the research and development of “(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride” could involve further exploration of its potential applications in the treatment of autoimmune, inflammatory and related diseases . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDXAMGCAFJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
CAS RN |
1192477-93-2 | |
Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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